1'-(Tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid
Overview
Description
1’-(Tert-butoxycarbonyl)spiro[indoline-3,4’-piperidine]-5-carboxylic acid is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Mechanism of Action
Mode of Action
The mode of action would depend on the specific targets of the compound. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic chemistry, particularly for amines . The presence of this group could influence how the compound interacts with its targets.
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and the body’s ability to absorb, distribute, metabolize, and excrete it. The presence of the Boc group could influence these properties, as it is often used to improve the pharmacokinetic properties of drug candidates .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the Boc group can be removed under acidic conditions , which could potentially activate the compound or alter its activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(tert-butoxycarbonyl)spiro[indoline-3,4’-piperidine]-5-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of indoline derivatives with piperidine under specific conditions to form the spiro linkage. The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for better control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
1’-(Tert-butoxycarbonyl)spiro[indoline-3,4’-piperidine]-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indoline or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1’-(Tert-butoxycarbonyl)spiro[indoline-3,4’-piperidine]-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
1’-(tert-Butoxycarbonyl)spiro[chroman-2,4’-piperidine]-4-carboxylic acid: Similar in structure but with a chroman ring instead of an indoline ring.
Spiro[indoline-3,2’-quinazoline]-2,4’(3’H)-dione:
Spiropyrans: Photochromic compounds that can switch between two isomers under UV or visible light.
Uniqueness
1’-(Tert-butoxycarbonyl)spiro[indoline-3,4’-piperidine]-5-carboxylic acid is unique due to its specific spiro linkage and the presence of the Boc protecting group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindole-3,4'-piperidine]-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-17(2,3)24-16(23)20-8-6-18(7-9-20)11-19-14-5-4-12(15(21)22)10-13(14)18/h4-5,10,19H,6-9,11H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEIXWRMVGDCSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678123 | |
Record name | 1'-(tert-Butoxycarbonyl)-1,2-dihydrospiro[indole-3,4'-piperidine]-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888222-12-6 | |
Record name | 1'-(tert-Butoxycarbonyl)-1,2-dihydrospiro[indole-3,4'-piperidine]-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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